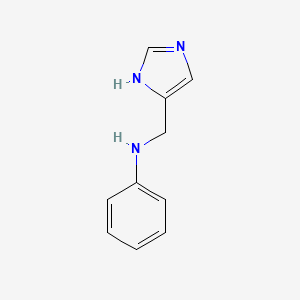
N-(1H-imidazol-4-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-imidazol-4-ylmethyl)aniline is a compound that features an imidazole ring attached to an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Aniline, on the other hand, is an aromatic amine. The combination of these two structures in this compound provides unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-4-ylmethyl)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can include various functional groups, making it a versatile method.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(1H-imidazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group in aniline derivatives can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of aniline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Aniline derivatives with reduced nitro groups.
Substitution: Halogenated aniline derivatives.
科学研究应用
N-(1H-imidazol-4-ylmethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the imidazole ring.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of N-(1H-imidazol-4-ylmethyl)aniline involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
Imidazole: A simpler structure with only the imidazole ring.
Aniline: Contains only the aromatic amine without the imidazole ring.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
N-(1H-imidazol-4-ylmethyl)aniline is unique due to the combination of the imidazole ring and aniline moiety, which provides a distinct set of chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its individual components.
生物活性
N-(1H-imidazol-4-ylmethyl)aniline, with the chemical formula C10H11N3 and a molecular weight of 175.21 g/mol, is a compound characterized by the presence of an imidazole ring and an aniline moiety. This structure is significant for its potential biological activities, which have been explored in various studies. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial properties, interactions with biological targets, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a methyl group attached to the nitrogen of the imidazole ring, enhancing its reactivity. Its structural configuration allows it to interact with various biological systems, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have shown that compounds containing imidazole and aniline structures often possess significant antimicrobial properties. This compound has been noted for its potential effectiveness against various pathogens, including bacteria and fungi.
2. Anticancer Activity
The compound's structural similarities to other imidazole derivatives suggest potential anticancer properties. For instance, related compounds have demonstrated inhibitory effects on tumor cell proliferation through mechanisms involving receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) .
3. Enzyme Interaction Studies
Preliminary data suggest that this compound interacts with enzymes involved in metabolic pathways. Such interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
Synthesis Methods
Various synthetic routes have been developed for this compound, which are critical for producing the compound in sufficient quantities for biological evaluation. The synthesis typically involves reactions between imidazole derivatives and aniline compounds under controlled conditions.
属性
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZUSOIPPYQZQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CN=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














